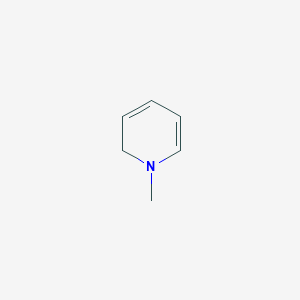

1-Methyl-1,2-dihydropyridine

説明

Structure

3D Structure

特性

CAS番号 |

33707-38-9 |

|---|---|

分子式 |

C6H9N |

分子量 |

95.14 g/mol |

IUPAC名 |

1-methyl-2H-pyridine |

InChI |

InChI=1S/C6H9N/c1-7-5-3-2-4-6-7/h2-5H,6H2,1H3 |

InChIキー |

HZONRRHNQILCNO-UHFFFAOYSA-N |

正規SMILES |

CN1CC=CC=C1 |

製品の起源 |

United States |

Reaction Mechanisms and Reactivity Patterns of 1 Methyl 1,2 Dihydropyridine

Electron Transfer and Radical Mechanisms

The electronic nature of the dihydropyridine (B1217469) ring allows it to participate in electron transfer reactions, leading to the formation of radical intermediates that can drive subsequent chemical processes.

Dihydropyridines, particularly in their anionic form, can act as potent single-electron reductants upon photo-irradiation. nih.govacs.org While much of the research has focused on 1,4-dihydropyridine (B1200194) (1,4-DHP) systems, the principles are applicable to the 1,2-isomer. The oxidation of dihydropyridines can proceed through a stepwise sequence involving an initial single-electron transfer (SET) to form a radical cation, followed by proton loss and a second electron transfer (e-, H+, e-). researchgate.net This process is fundamental to their role as mimics of the NADH coenzyme in biological redox reactions. rsc.orgnih.gov

Theoretical studies on related dihydropyridine structures suggest that low-lying excited states with significant intramolecular electron transfer character can be readily accessed. nih.gov In the case of 1-methyl-1,2-dihydropyridine, interaction with a suitable electron acceptor can initiate an SET event, generating a radical cation intermediate. The feasibility of this process is influenced by factors such as the solvent medium and the presence of complexing agents, which can affect the stability and subsequent reaction pathways of the resulting ion pair. researchgate.net

The radical cation formed from the single-electron oxidation of a dihydropyridine is a key reactive intermediate. researchgate.netnih.gov The chemistry of this radical cation is largely determined by the functionality present on the molecule and the reaction conditions. princeton.edu A primary pathway for these intermediates is deprotonation, leading to a neutral radical species. princeton.edu

Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in characterizing these transient radical intermediates, often by using spin traps like N-tert-butyl-alpha-phenylnitrone (PBN) to form more stable adducts. researchgate.netnih.gov The formation of these radical intermediates has been confirmed in the electrochemical oxidation of 1,4-dihydropyridines, which proceeds via an unstable pyridinium (B92312) radical. nih.gov These radical species can be intercepted by various radical scavengers or participate in further reactions, such as hydrogen atom transfer or coupling with other radicals. nih.govcsbsju.edu The stability of the radical cation is influenced by the substitution pattern on the dihydropyridine ring; for instance, 1,2-dihydropyridine derivatives form cation-radicals that are more stable than their 1,4-DHP counterparts due to a more extended π-electron system. researchgate.net

Nucleophilic and Electrophilic Addition Reactions

The dual nature of this compound, possessing both diene and enamine character, dictates its reactivity in addition reactions. It readily reacts with both electrophiles and nucleophiles at various positions on the ring.

In its reactions with electron-deficient systems, this compound primarily behaves as an enamine rather than a conjugated diene. acs.org Enamines are known to act as nucleophiles in Michael or conjugate addition reactions, adding to the β-carbon of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reactivity is driven by the resonance contribution of the nitrogen lone pair, which increases the electron density at the β-carbon (C5) of the dihydropyridine ring, making it nucleophilic.

The reaction of this compound with Michael acceptors like methyl acrylate and methyl vinyl ketone initially proceeds through a [2+2] cycloaddition to form a cyclobutane intermediate, which is characteristic of enamine reactivity. acs.org Under thermal conditions, these initial adducts can rearrange to form more thermodynamically stable Diels-Alder products. acs.org This highlights the kinetic preference for the enamine-type conjugate addition pathway.

| Michael Acceptor | Initial Product Type | Conditions | Final Product Type | Reference |

| Methyl Acrylate | [2+2] Cycloadduct | Low Temperature | Diels-Alder Adducts | acs.org |

| Methyl Vinyl Ketone | [2+2] Cycloadduct | Low Temperature | Not specified | acs.org |

The compound in focus, this compound, does not possess an N-H group, as the nitrogen atom is substituted with a methyl group. Therefore, direct N-H alkylation or acylation is not possible. However, the enamine character of the molecule allows for alkylation and acylation reactions to occur at the nucleophilic ring carbons.

Alkylation of 1,2-dihydropyridines can be achieved at the ring carbons using strong electrophiles. nih.gov For instance, reactive alkylating agents like alkyl triflates can introduce alkyl groups onto the ring, leading to the formation of a quaternary carbon center and a resulting iminium ion. nih.gov This C-alkylation demonstrates the nucleophilicity of the dihydropyridine ring system. Similarly, the principles of enamine acylation, which involves the reaction with acid halides to form β-dicarbonyl compounds after hydrolysis, are applicable. libretexts.org

Interactive Data Table: Reactivity of 1,2-Dihydropyridines with Electrophiles

| Electrophile Type | Reaction Type | Product Intermediate | Reference |

|---|---|---|---|

| Alkyl Triflates | C-Alkylation | Iminium Ion | nih.gov |

| Michael Acceptors | Conjugate Addition | Silyl (B83357) Enol Ether | nih.gov |

| Acid Halides | C-Acylation | Iminium Salt | libretexts.org |

Electrophilic additions to the carbon-carbon double bonds of the this compound ring are a key feature of its reactivity. The enamine nature of the molecule directs the initial attack of an electrophile to the C5 position (the β-carbon). This is analogous to the electrophilic addition to other enamines and follows a pattern similar to Markovnikov's rule, where the electrophile adds to the less substituted carbon of the enamine double bond (C5), leading to the formation of a more stable iminium ion intermediate. libretexts.orglibretexts.org

The resulting iminium ion is a powerful electrophile and can be trapped by a variety of nucleophiles, including hydrides or carbon nucleophiles, in a subsequent step. nih.gov This two-step sequence of C-alkylation followed by nucleophilic addition allows for the synthesis of highly substituted piperidine (B6355638) derivatives with a high degree of regio- and diastereoselectivity. nih.gov The choice of electrophile and the subsequent nucleophile provides a versatile method for elaborating the dihydropyridine scaffold. nih.gov

Cycloaddition Reactions

This compound exhibits versatile reactivity in cycloaddition reactions, participating as both a diene and an enamine. Its behavior is influenced by reaction conditions and the nature of the reacting partner.

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful method for the construction of polycyclic ring systems. In the context of this compound derivatives, this reaction allows for the formation of complex nitrogen-containing scaffolds. The reaction involves a diene and a dienophile tethered together within the same molecule. masterorganicchemistry.com The stereochemistry of the newly formed rings is dictated by the geometry of the diene and the dienophile, as well as the length and nature of the tether connecting them. uh.edu IMDA reactions are particularly effective when forming five- and six-membered rings. masterorganicchemistry.com

There are two main classifications for IMDA reactions, Type I and Type II, which are distinguished by the attachment point of the tether to the diene. uh.edu In Type I reactions, the tether is connected to the terminus of the diene, while in Type II, it is attached to an internal position. masterorganicchemistry.comuh.edu The stereochemical outcome of these reactions can often be predicted by considering steric and electronic factors in the transition state. uh.edu

Other [4+2] and [2+2] Cycloadditions

In intermolecular reactions, this compound can react with electron-deficient systems. It can behave as an enamine, undergoing a [2+2] cycloaddition, or as a diene, participating in a [4+2] Diels-Alder reaction. For instance, with methyl acrylate, the initial product is often the [2+2] cycloadduct. However, at higher temperatures, this adduct can be unstable and rearrange to the more thermodynamically stable [4+2] Diels-Alder adducts (both endo and exo isomers). acs.org

Microwave irradiation has been shown to accelerate the Diels-Alder reaction between 1,2-dihydropyridines and activated dienophiles, often leading to shorter reaction times and higher yields. semanticscholar.orgresearchgate.net The use of Lewis acid catalysts can also promote these reactions and influence their stereoselectivity. researchgate.net The reactivity of 1,2-dihydropyridines in these cycloadditions is sensitive to substituents on the ring. acs.org

| Reaction Type | Reactant | Conditions | Product(s) | Reference |

| [2+2] Cycloaddition | Methyl acrylate | Low Temperature | Cyclobutane derivative | acs.org |

| [4+2] Diels-Alder | Methyl acrylate | High Temperature | endo and exo adducts | acs.org |

| [4+2] Diels-Alder | Activated dienophiles | Microwave irradiation | Azabicyclo[2.2.2]octane scaffold | semanticscholar.orgresearchgate.net |

Oxidation and Reduction Chemistry of the Dihydropyridine Ring

The dihydropyridine ring is susceptible to both oxidation and reduction, leading to the formation of pyridinium salts or piperidine derivatives, respectively. The oxidation of 1,4-dihydropyridines to their corresponding pyridine (B92270) derivatives is a well-studied transformation, often considered a model for the biological activity of NADH coenzymes. wum.edu.pk Various oxidizing agents can be employed for this purpose. wum.edu.pk

In a study on the biotransformation of a related compound, 1-methyl-1,6-dihydropyridine-2-carbaldoxime (a pro-drug), it was found that flavins such as riboflavin, flavin adenine (B156593) dinucleotide (FAD), and flavin mononucleotide (FMN) could rapidly oxidize the dihydropyridine ring to the corresponding pyridinium salt. researchgate.net This oxidation is crucial for its biological activity. researchgate.net

Reduction of the dihydropyridine ring can be achieved through catalytic hydrogenation. For example, dihydropyridine spirocycles have been efficiently converted to the corresponding piperidine spirocycles using hydrogen gas over a palladium on carbon catalyst. nih.gov

| Reaction | Reagent(s) | Product Type |

| Oxidation | Riboflavin, FAD, FMN | Pyridinium salt |

| Reduction | H₂, Pd/C | Piperidine derivative |

Ring Transformation and Skeletal Rearrangement Processes

The dihydropyridine ring can undergo various transformations and rearrangements, often promoted by acid or light. These reactions can lead to the formation of different heterocyclic or carbocyclic frameworks. Acid-mediated ring transformations of partially hydrogenated pyridine derivatives have been investigated as a route to polyfunctionalized cyclohexenones and dihydrofluorenones. lu.lv

A photo-promoted ring contraction of pyridines with silylborane has been reported to produce pyrrolidine (B122466) derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. This reaction is proposed to proceed through a 2-silyl-1,2-dihydropyridine intermediate. osaka-u.ac.jp This intermediate can then undergo skeletal rearrangement upon heating to regenerate the 1,2-dihydropyridine. osaka-u.ac.jp

Furthermore, dearomative ring expansion of pyridines can lead to the formation of 1,2-diazepines. This process can be initiated by the formation of a pyridinium ylide, which then undergoes a 6π electrocyclic ring-opening upon irradiation. researchgate.net

Photochemical Reactivity and Pathways

The photochemical behavior of dihydropyridines has been a subject of interest due to their potential applications in areas like photochromism. tandfonline.comtandfonline.com Upon irradiation, these compounds can undergo various transformations, including electrocyclization reactions.

Electrocyclization Reactions (e.g., 4π-Photocyclization to Dewar Heterocycles)

Electrocyclic reactions are pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. wikipedia.orglibretexts.org These reactions can be initiated by heat or light, and the stereochemical outcome is governed by the Woodward-Hoffmann rules. youtube.com

In the context of 1,2-dihydropyridines, photochemical irradiation can induce a 4π-electrocyclization. This process involves the conjugated diene system within the dihydropyridine ring. The reaction proceeds through a disrotatory ring closure to form a bicyclic Dewar-type heterocycle. This type of reaction has been observed for related dihydropyridine systems.

The photochemistry of dihydropyridine derivatives can be complex, with multiple reaction pathways sometimes competing. For example, studies on methyl-1,2-dihydronaphthalenes, which share a similar cyclohexadiene structural motif, have shown that electrocyclic ring opening is a major reaction pathway in both solution and the gas phase. purdue.edu

Photochromic Behavior of this compound

Extensive research into the photochemical properties of dihydropyridine derivatives has been conducted; however, specific studies detailing the photochromic behavior of the parent compound, this compound, are not extensively documented in publicly available scientific literature. Photochromism is a phenomenon involving the reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation. This process is characterized by a change in the absorption spectra of the compound.

While direct research on this compound is limited, the broader class of dihydropyridines has been a subject of photochemical studies, often focusing on more complex substituted derivatives due to their applications in various fields, including pharmacology and materials science. These studies indicate that the dihydropyridine ring can undergo a variety of photochemical reactions, such as oxidation, dimerization, and rearrangement.

For instance, research on 4-aryl-1,4-dihydropyridines has shown that upon irradiation, these compounds can undergo oxidation to the corresponding pyridine derivatives. The mechanism of these photoreactions is often complex and can involve the formation of radical intermediates. The specific photochemical pathway is highly dependent on the substituents present on the dihydropyridine ring and the experimental conditions, such as the solvent and the wavelength of irradiation.

Further research, including transient absorption spectroscopy and quantum yield measurements, would be necessary to fully characterize the photochromic potential of this compound. Such studies would elucidate the nature of the excited states involved, the structure of any photoisomers, and the efficiency of the forward and reverse photochemical reactions. Without such specific experimental data, a detailed discussion of the photochromic behavior of this compound remains speculative.

Advanced Spectroscopic and Computational Characterization of 1 Methyl 1,2 Dihydropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 1-Methyl-1,2-dihydropyridine by providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides a clear map of the proton environments. The N-methyl group is expected to produce a sharp singlet, typically observed in the upfield region of the spectrum. The protons on the dihydropyridine (B1217469) ring give rise to more complex signals due to spin-spin coupling.

The olefinic protons (H3, H4, H5, and H6) resonate in the downfield region characteristic of vinylic protons. Their specific chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the double bonds. The protons at the C2 position, being adjacent to the nitrogen and a stereocenter, exhibit diastereotopicity, leading to distinct signals.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| N-CH₃ | ~2.5 - 3.5 | Singlet | - |

| H2 | ~3.0 - 4.0 | Multiplet (AB system) | Geminal coupling |

| H3 | ~4.5 - 5.5 | Multiplet | Vicinal coupling |

| H4 | ~5.5 - 6.5 | Multiplet | Vicinal & Allylic coupling |

| H5 | ~5.0 - 6.0 | Multiplet | Vicinal & Allylic coupling |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The N-methyl carbon appears in the aliphatic region, while the sp³-hybridized C2 carbon is found further downfield due to the influence of the adjacent nitrogen. The sp²-hybridized carbons of the double bonds (C3, C4, C5, and C6) resonate at lower field strengths. For comparison, the carbonyl carbon in the related compound 1-methyl-2-pyridone typically resonates around 160-170 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| N-CH₃ | ~40 - 50 |

| C2 | ~50 - 60 |

| C3 | ~95 - 110 |

| C4 | ~120 - 135 |

| C5 | ~115 - 130 |

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons in the dihydropyridine ring, for example, between H5 and H6, and between H3 and H4.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the direct assignment of the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). For instance, an HMBC spectrum could show a correlation between the N-methyl protons and the C2 and C6 carbons of the ring, confirming the position of the methyl group.

A significant feature in the NMR spectrum of substituted dihydropyridines is the phenomenon of diastereotopicity. In this compound, the C2 carbon is a prochiral center. This means that the two protons attached to C2 are in chemically non-equivalent environments.

This non-equivalence arises because replacing one of the C2 protons with a different group would create a chiral center, and replacing the other C2 proton would create the opposite enantiomer. Consequently, these two protons are diastereotopic and are expected to have different chemical shifts in the ¹H NMR spectrum. They will appear as a complex multiplet, often an AB system, and will show a geminal coupling constant. This phenomenon is a key spectroscopic indicator of the three-dimensional structure of the molecule. The presence of a prochiral center at C4 in 1,4-dihydropyridine (B1200194) derivatives has been shown to cause non-equivalence in adjacent methylene (B1212753) groups. uchile.cl

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of this compound is characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp²) | 3000 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C=C stretch | 1600 - 1680 | Medium-Variable |

The spectrum will display bands corresponding to the stretching of the vinylic C-H bonds (above 3000 cm⁻¹) and the aliphatic C-H bonds of the methyl and methylene groups (below 3000 cm⁻¹). The carbon-carbon double bond (C=C) stretching vibrations within the ring typically appear in the 1600-1680 cm⁻¹ region. The C-N bond stretching will also give rise to characteristic absorptions. For comparison, the related compound 1-methyl-1,2,3,6-tetrahydropyridine shows distinct IR absorption bands. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine (B92270) |

| 1-Methyl-2-pyridone |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about a molecule's molecular weight and structure. For this compound (C₆H₉N), which has a monoisotopic mass of approximately 95.0735 amu, the mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at m/z 95. nih.govchemspider.com

Upon ionization, the molecular ion becomes energetically unstable and can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The analysis of these fragmentation patterns provides clues to the molecule's structure. For this compound, several fragmentation pathways are plausible:

Loss of a Methyl Radical: A common fragmentation pathway involves the cleavage of the N-CH₃ bond, resulting in the loss of a methyl radical (•CH₃, mass ≈ 15 amu). This would produce a fragment ion with an m/z of 80 ([M-15]⁺).

Loss of a Hydrogen Atom: The molecular ion could lose a hydrogen atom to form a more stable cation, leading to a peak at m/z 94 ([M-1]⁺).

Ring Opening and Cleavage: The dihydropyridine ring itself can undergo cleavage. A retro-Diels-Alder reaction is a characteristic fragmentation for cyclohexene-like structures, which could lead to the formation of various charged fragments depending on how the ring opens and breaks apart.

The relative abundance of these fragment ions, particularly the most abundant one known as the base peak, is influenced by the stability of the resulting cations and neutral radicals. libretexts.org For instance, the formation of a stable secondary carbocation would be favored over a primary one. chemguide.co.uk The precise fragmentation pattern is a unique fingerprint of the molecule's structure. nih.govyoutube.com

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Ratio | Proposed Fragment Ion | Formula of Ion | Neutral Loss |

| 95 | Molecular Ion | [C₆H₉N]⁺˙ | - |

| 94 | [M-H]⁺ | [C₆H₈N]⁺ | •H |

| 80 | [M-CH₃]⁺ | [C₅H₆N]⁺ | •CH₃ |

X-ray Crystallography for Solid-State Structural Determination

As of this writing, a specific single-crystal X-ray diffraction study for the parent compound, this compound, has not been reported in publicly available literature. However, extensive crystallographic studies have been conducted on a wide array of substituted dihydropyridine derivatives. researchgate.netdoi.orgrsc.orgresearchgate.net This body of work provides a strong basis for understanding the likely structural features of the this compound molecule.

Were a crystal structure of this compound to be determined, it would provide precise measurements of its geometric parameters. Based on data from related dihydropyridine structures, the C=C double bonds within the ring would be expected to have lengths of approximately 1.33–1.39 Å, while the C-C single bonds would be longer. The C-N bond lengths would reflect their single or partial double-bond character within the heterocyclic ring. Bond angles would be influenced by the hybridization of the atoms (sp² for the double-bonded carbons and sp³ for the saturated carbons) and any ring strain. Torsion angles would define the exact pucker and conformation of the ring.

Studies on various 1,4-dihydropyridine derivatives consistently show that the six-membered ring is not planar. nih.govmdpi.comresearchgate.net Instead, it typically adopts a puckered conformation, most commonly a flattened boat or half-chair form. researchgate.netnih.gov This deviation from planarity is a critical feature of the dihydropyridine ring system.

In the case of this compound, the ring would be expected to adopt a similar non-planar conformation to minimize steric and torsional strain. The methyl group attached to the nitrogen atom could potentially exist in either a pseudo-axial or pseudo-equatorial position relative to the mean plane of the ring, with the preferred orientation likely being the one that minimizes steric interactions with the rest of the molecule. The specific conformation is often influenced by intermolecular interactions, such as hydrogen bonding and crystal packing forces, in the solid state. doi.org

Advanced Computational Chemistry Studies

Computational chemistry, particularly methods rooted in quantum mechanics, provides a powerful avenue for investigating molecular properties when experimental data is unavailable or to complement existing data.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comarxiv.orgarxiv.org DFT calculations can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. nih.govrjraap.com

A DFT-based geometry optimization of this compound would involve calculating the molecule's energy at an initial geometry and iteratively adjusting the atomic positions to find a new geometry with lower energy until a minimum is reached. youtube.comyoutube.comnih.gov This process yields the most stable, lowest-energy structure of the molecule in the gas phase.

The output of such a calculation would be a set of theoretical geometric parameters, including the bond lengths, bond angles, and dihedral angles that define the molecule's shape. DFT studies on related dihydropyridone rings have shown they adopt a half-chair conformation. eurjchem.com It is expected that the optimized geometry of this compound would also feature a non-planar, puckered ring.

Furthermore, DFT provides a detailed picture of the molecule's electronic structure. Key insights are derived from the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. These calculations provide fundamental insights into the chemical behavior of this compound.

Density Functional Theory (DFT) Calculations

Simulation of Reaction Pathways and Energy Profiles

Computational chemistry provides powerful tools to simulate the reaction pathways and determine the energy profiles of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method for these simulations, offering insights into the thermodynamics and kinetics of various transformations.

For a hypothetical hydride transfer reaction involving this compound, the reaction pathway can be simulated to identify the transition state structure and calculate the activation energy. The energy profile would illustrate the energy changes as the reactants proceed to products, revealing whether the reaction is kinetically and thermodynamically favorable.

Below is a hypothetical data table illustrating the kind of energetic parameters that can be obtained from such simulations for a generic hydride transfer reaction from a 1,2-dihydropyridine derivative.

| Parameter | Description | Calculated Value (kcal/mol) |

| ΔG°(XH) | Heterolytic bond dissociation free energy (hydride affinity) | 60-70 |

| ΔG≠XH/X | Intrinsic kinetic barrier for hydride transfer | 25-35 |

| ΔG≠°(XH) | Overall thermo-kinetic parameter for hydride donation | 40-55 |

Note: These values are illustrative and based on general 1,2-dihydropyridine systems. Specific values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface.

For this compound, the MEP map would be expected to show regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue).

Negative Potential Regions: The areas of highest electron density, and thus the most negative electrostatic potential, would be concentrated around the nitrogen atom due to its lone pair of electrons. The double bonds within the dihydropyridine ring would also exhibit a degree of negative potential. These regions are susceptible to electrophilic attack.

Positive Potential Regions: The areas of lowest electron density, and therefore the most positive electrostatic potential, would be located around the hydrogen atoms, particularly those attached to the sp3-hybridized carbon atoms and the methyl group. These sites are more likely to interact with nucleophiles.

The MEP map provides a visual representation of the molecule's reactivity, guiding the understanding of its interaction with other chemical species.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in a molecule, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions.

For this compound, an MD simulation would reveal the flexibility of the dihydropyridine ring. The ring is not planar and can adopt different conformations. The simulation would track the puckering of the ring and the orientation of the methyl group relative to the ring over the simulation time.

Key dynamic properties that can be analyzed from an MD simulation of this compound include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions from a reference structure over time, indicating the structural stability of the molecule.

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual atoms around their average positions, highlighting the most flexible regions of the molecule.

Dihedral Angle Analysis: Tracking the dihedral angles within the dihydropyridine ring can identify the preferred ring conformations and the energy barriers between them.

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a molecule.

NMR Spectroscopy: Theoretical calculations of NMR spectra for this compound would involve predicting the 1H and 13C chemical shifts. These calculations are typically performed using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts can be compared to experimental data to aid in the assignment of signals. For example, experimental data for N-boryl-2-methyl-1,2-dihydropyridine shows a characteristic multiplet for the protons at the 2-position. rsc.org

A hypothetical table of predicted 1H NMR chemical shifts for this compound is presented below.

| Proton | Predicted Chemical Shift (ppm) |

| N-CH3 | 2.5 - 3.0 |

| H-2 | 4.0 - 4.5 |

| H-3 | 5.5 - 6.0 |

| H-4 | 4.5 - 5.0 |

| H-5 | 6.0 - 6.5 |

| H-6 | 3.0 - 3.5 |

Note: These are estimated values and actual shifts can vary depending on the solvent and computational method used.

Infrared (IR) Spectroscopy: Quantum chemical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. The predicted IR spectrum for this compound would show characteristic peaks for C-H stretching, C=C stretching, C-N stretching, and various bending vibrations.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for predicting electronic absorption spectra. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically π → π* transitions within the conjugated diene system of the dihydropyridine ring.

Supramolecular Chemistry and Intermolecular Interactions of 1 Methyl 1,2 Dihydropyridine Systems

Hydrogen Bonding Interactions (e.g., C-H...O, C-H...N, N-H...O)

Hydrogen bonds are among the most significant interactions governing the structure of molecular crystals. In derivatives of 1-methyl-dihydropyridine, a range of hydrogen bonding motifs have been observed.

Detailed studies on 1,4-dihydropyridine (B1200194) derivatives have established the presence of intramolecular N-H...O=C and C-H...O=C hydrogen bonds through NMR and quantum-chemical studies. wikimedia.org The formation of these bonds can influence the conformation of the molecule. For instance, in some 1,4-dihydropyridine derivatives, intramolecular C-H···O hydrogen bonds are a key factor in the observed diastereotopy of methylene (B1212753) protons in their ¹H-NMR spectra. nih.gov

Table 1: Examples of Hydrogen Bonding in Dihydropyridine (B1217469) Systems

| Interaction Type | Donor | Acceptor | System Context |

|---|---|---|---|

| N-H···O | N-H | C=O | Intramolecularly in 1,4-dihydropyridine derivatives wikimedia.org |

| C-H···O | C-H | C=O | Intramolecularly in 1,4-dihydropyridine derivatives wikimedia.orgnih.gov |

| O-H···N | O-H (water) | N (pyridine) | Intermolecularly in a hydrated 1-methyl-1,4-dihydropyridine derivative nih.gov |

| C-H···O | C-H | O (water) | Intermolecularly in a hydrated 1-methyl-1,4-dihydropyridine derivative nih.gov |

| N-H···N | N-H | N | Intermolecularly in a pyrido[1,2-a]pyrimidine (B8458354) derivative researchgate.net |

| C-H···N | C-H | N | Intermolecularly in a pyrido[1,2-a]pyrimidine derivative researchgate.net |

Aromatic Stacking Interactions (e.g., π...π Stacking)

Aromatic stacking, or π-π stacking, is a non-covalent interaction that is crucial in the organization of aromatic molecules in the solid state. This interaction can significantly influence the electronic and physical properties of the resulting materials. While the term "π-π stacking" often implies a face-to-face sandwich arrangement, in reality, parallel-displaced or T-shaped (edge-to-face) geometries are more common and often more energetically favorable. wikipedia.org

In the case of the 2-(4-Chlorobenzylidene)hydrazinylidene]-1-methyl-1,4-dihydropyridine monohydrate, π-π stacking interactions are pivotal in stabilizing the crystal structure. The centroid-centroid distances between the pyridine (B92270) and benzene (B151609) rings are reported to be 3.630 (1) Å and 3.701 (1) Å. nih.gov These distances are characteristic of stabilizing π-π interactions.

The geometry of these interactions can vary. For instance, in different silver(I) coordination polymers containing pyridine rings, both ladder-like and step-like one-dimensional chains are formed as a result of π-π stacking interactions between the pyridine moieties. nih.gov In another example involving pyridine-2,5-dicarboxylate (B1236617) fragments, the centroid-centroid distances for π-π stacking are observed at 3.4747 (7) Å and 3.7081 (7) Å. researchgate.net

Table 2: Parameters of π-π Stacking Interactions in Systems with Dihydropyridine and Pyridine Moieties

| Interacting Rings | Centroid-Centroid Distance (Å) | System Context |

|---|---|---|

| Pyridine and Benzene | 3.630 (1) | 2-(4-Chlorobenzylidene)hydrazinylidene]-1-methyl-1,4-dihydropyridine monohydrate nih.gov |

| Pyridine and Benzene | 3.701 (1) | 2-(4-Chlorobenzylidene)hydrazinylidene]-1-methyl-1,4-dihydropyridine monohydrate nih.gov |

| Pyridine-2,5-dicarboxylate fragments | 3.4747 (7) | Poly[piperazinediium [aquabis(μ-pyridine-2,5-dicarboxylato)zincate] dihydrate] researchgate.net |

| Pyridine-2,5-dicarboxylate fragments | 3.7081 (7) | Poly[piperazinediium [aquabis(μ-pyridine-2,5-dicarboxylato)zincate] dihydrate] researchgate.net |

Other Non-Covalent Interactions (e.g., C-Br...π Interactions, Halogen Bonds)

Beyond classical hydrogen bonds and π-π stacking, other weaker non-covalent interactions can also play a determining role in the supramolecular assembly of 1-methyl-1,2-dihydropyridine systems. These include halogen bonds and C-H...π interactions.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. In the crystal structure of N-methylated iodopyridinium iodides, C–I···I⁻ halogen bonds are observed, and their strength is comparable to that of N–H···I⁻ hydrogen bonds. nih.gov The directionality and strength of halogen bonds make them a valuable tool in crystal engineering. In some cases, halogen-π interactions are also observed, where the halogen atom interacts with the π-system of an aromatic ring. nih.gov

In the crystal structure of 1-(2-bromo-4,5-dimethoxybenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, molecules form dimeric subunits through C—Br⋯π interactions. researchgate.net This demonstrates the potential for halogenated derivatives of this compound to engage in such specific and directional interactions.

C-H...π interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, are also prevalent. In a pyrido[1,2-a]pyrimidine system containing a 1,2-dihydropyridine ring, C—H⋯π interactions contribute to the formation of layers within the crystal structure. researchgate.net

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), one can gain a detailed understanding of the crystal packing.

The Hirshfeld surface of a dihydropyrimidine (B8664642) derivative, for example, can be mapped over dnorm to identify key intermolecular contacts. mdpi.com The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, in the crystal of a 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine derivative, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing for one of the independent molecules were from N⋯H/H⋯N (27.1%), H⋯H (17.6%), C⋯H/H⋯C (13.6%), and O⋯H/H⋯O (9.3%) interactions. nih.gov For another dihydropyridine-containing system, the analysis showed that H⋯H (40.4%), N⋯H/H⋯N (28.6%), and C⋯H/H⋯C (24.1%) interactions were the most important contributors to the crystal packing. researchgate.net

This quantitative approach allows for a detailed comparison of the packing environments of different molecules and polymorphs, providing valuable insights for crystal engineering.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Dihydropyridine Derivatives

| Interaction Type | Contribution (%) in Molecule 1 nih.gov | Contribution (%) in Molecule 2 nih.gov | Contribution (%) in a pyrido[1,2-a]pyrimidine derivative researchgate.net |

|---|---|---|---|

| H···H | 17.6 | 25.4 | 40.4 |

| N···H/H···N | 27.1 | 24.3 | 28.6 |

| C···H/H···C | 13.6 | 11.4 | 24.1 |

| O···H/H···O | 9.3 | 11.7 | - |

Crystal Engineering and Self-Assembly Principles

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. The principles of self-assembly, where molecules spontaneously organize into ordered structures, are central to this field. In the context of this compound systems, these principles can be applied to create novel supramolecular architectures.

The predictability of hydrogen bonding patterns and other non-covalent interactions allows for the design of specific network topologies. For instance, tectons (molecular building blocks) containing diaminotriazinyl-substituted pyridine moieties can bind to metal ions in a predictable manner, while the diaminotriazinyl groups direct the self-assembly of the resulting metallotectons through well-defined hydrogen bonding motifs. nih.gov This strategy allows for the construction of one-, two-, or three-dimensional networks with tunable properties based on the choice of the metal ion. nih.gov

Self-assembly is not limited to solution but is also a key process at solid-liquid interfaces. The controlled self-assembly of molecules on surfaces can lead to the formation of highly ordered two-dimensional materials. mdpi.com The structural features of the this compound core, including its hydrogen bonding capabilities and potential for π-stacking, make it a candidate for incorporation into more complex molecules designed for programmed self-assembly into functional supramolecular materials.

Tautomerism and Isomerism in 1 Methyl 1,2 Dihydropyridine Systems

Endocyclic-Exocyclic Double Bond Tautomerism ("Methyl" and "Methylene" Tautomers)

One of the fundamental tautomeric relationships in the 1-methyl-1,2-dihydropyridine system is the equilibrium between the endocyclic and exocyclic forms. The common this compound structure features two double bonds within the pyridine (B92270) ring, making it an endocyclic enamine. However, through a proton transfer, it can isomerize to a tautomer where one double bond is shifted outside the ring, forming a methylene (B1212753) group at the 2-position. This creates an exocyclic double bond.

This equilibrium can be described as a tautomerization between the "methyl" form (this compound) and the "methylene" form (1-methylidene-1,2,3,6-tetrahydropyridine, an isomer, or more relevantly for related systems, 2-methylene-1-methyl-1,2,3,4-tetrahydropyridine). In the context of related N-methylated heterocyclic systems like 1-methyl-2-pyridone, this equilibrium is well-established, where the amide ("keto") form is in equilibrium with the exocyclic methylene ("enol") form. The stability of these forms is dictated by factors such as aromaticity, solvent polarity, and substitution patterns. While the dihydropyridine (B1217469) ring is not aromatic, the principles of endocyclic versus exocyclic double bond stability remain pertinent. The endocyclic form is generally more stable due to the greater substitution of the double bonds within the ring system.

Amino-Imino Tautomerism and its Relevance to N-Substituted Dihydropyridines

Amino-imino tautomerism is a prototropic process involving the migration of a proton between a nitrogen atom and an exocyclic nitrogen of an amino group. This results in an equilibrium between an amino form (-NH2) and an imino form (=NH). In the specific case of this compound, the ring nitrogen is N-substituted with a methyl group, which precludes it from participating directly in proton migration.

However, this form of tautomerism is highly relevant if the dihydropyridine ring is substituted with an amino group at positions 2, 4, or 6. For instance, a 2-amino-1-methyl-1,2-dihydropyridine could theoretically exist in equilibrium with its 2-imino-1-methyl-1,2,3,6-tetrahydropyridine tautomer. In broader heterocyclic chemistry, the amino form is typically favored for 2- and 4-aminopyridines. The equilibrium is influenced by the electronic character of the ring and the solvent environment. The study of this tautomerism is crucial as the different forms possess distinct hydrogen bonding capabilities and electronic properties, which can alter their biological activity and chemical reactivity.

Stereospecific Tautomerism Phenomena

Stereospecificity in tautomerism relates to processes where the protonation or deprotonation steps occur with a specific three-dimensional orientation, leading to a particular stereoisomer. For 1,2-dihydropyridines, the key step in tautomerization is the protonation of the enamine C=C double bond (specifically at the C5 position) to generate an intermediate iminium ion. This protonation can be highly stereoselective.

Research on substituted 1,2-dihydropyridines has shown that the approach of an acid to the enamine face can be directed by the steric bulk of existing substituents on the ring. nih.gov For example, substituents at the nitrogen (the benzyl group in some studies) and the C5 position can create a conformational bias due to allylic strain. nih.gov This bias forces the proton to add from the less hindered face of the molecule, a process known as kinetically controlled protonation. nih.gov The subsequent reduction or reaction of the resulting chiral iminium ion intermediate then proceeds with high diastereoselectivity. nih.gov Therefore, while the tautomeric equilibrium itself may not be the final outcome, the stereospecific nature of the proton transfer step is a critical phenomenon in the chemistry of these systems.

Experimental Elucidation of Tautomeric Equilibria (Spectroscopic Methods)

The study of tautomeric equilibria relies heavily on spectroscopic techniques that can distinguish between the different isomers present in a solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying tautomers. The chemical shifts of protons and carbons are highly sensitive to their electronic environment. For instance, the protons on a methylene group (=CH₂) in an exocyclic tautomer will have a distinctly different chemical shift compared to the vinyl protons (-CH=CH-) within the ring of an endocyclic tautomer. chemicalbook.com Similarly, the sp²-hybridized carbon of a methylene group will appear in a different region of the ¹³C NMR spectrum than the sp² carbons within the dihydropyridine ring. spectrabase.com The presence of both sets of signals in a spectrum, and their integration, can provide the equilibrium ratio of the tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Tautomers often possess different systems of conjugated double bonds, which results in distinct UV-Vis absorption spectra. The endocyclic this compound has a more extended π-system compared to a potential exocyclic methylene tautomer. This difference in conjugation affects the energy of the π → π* electronic transition. Generally, more extensive conjugation leads to a longer wavelength of maximum absorbance (λmax), causing a bathochromic (red) shift. By comparing the experimental spectrum to the spectra of model compounds or theoretical calculations, the predominant tautomer can be identified.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups characteristic of each tautomer. For example, the C=N stretching frequency of an imine group in one tautomer will differ from the C=C stretching frequencies of the enamine moiety in another.

Below is an interactive table with representative NMR chemical shift data for analogous "methyl" (endocyclic) and "methylene" (exocyclic) systems, illustrating how NMR can distinguish between them.

| Tautomer Type (Analogous System) | Functional Group | Representative ¹H NMR Chemical Shift (ppm) | Representative ¹³C NMR Chemical Shift (ppm) |

|---|---|---|---|

| "Methyl" Form (e.g., 1-Methyl-2-pyridone) chemicalbook.com | N-CH₃ | ~3.5 | ~35-40 |

| "Methyl" Form (e.g., 1-Methyl-2-pyridone) chemicalbook.com | Ring Vinyl H (C=C-H) | 6.1 - 7.4 | 105 - 140 |

| "Methylene" Form (Hypothetical Exocyclic) | Exocyclic Methylene (=CH₂) | ~4.5 - 5.5 | ~90 - 110 |

| "Methylene" Form (Hypothetical Exocyclic) | Ring Allylic H (-CH₂-C=) | ~2.5 - 3.5 | ~25 - 40 |

Theoretical and Computational Studies on Tautomeric Stability and Interconversion

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into tautomeric systems. These studies can accurately predict the relative stabilities of different tautomers and map the energy landscape for their interconversion.

Theoretical calculations are used to determine the Gibbs free energy (ΔG) of each tautomer. The tautomer with the lower energy is thermodynamically more stable and will be the major species at equilibrium. DFT calculations can also model the transition state—the highest energy point on the reaction pathway between two tautomers. The energy difference between the stable tautomer and the transition state is the activation energy, which determines the rate of interconversion.

These studies have shown that the relative stability of tautomers can be significantly influenced by:

Solvation: The polarity of the solvent can preferentially stabilize a more polar tautomer through intermolecular interactions like hydrogen bonding.

Electronic Effects: Electron-donating or electron-withdrawing substituents on the ring can alter the electron distribution and favor one tautomer over another.

For example, theoretical studies on related heterocyclic systems like quinolin-4-ones have shown that ketone forms are generally more stable than their enol tautomers in both the gas phase and in solution. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated to assess the kinetic stability and reactivity of each tautomer.

The following table presents hypothetical relative energy data based on typical findings from DFT studies on related heterocyclic tautomers, illustrating the kind of information these calculations provide.

| Tautomer | Computational Method | Phase | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Equilibrium Population |

|---|---|---|---|---|

| This compound (Endocyclic) | DFT (B3LYP/6-31G) | Gas Phase | 0.0 (Reference) | >99% |

| 2-Methylene-1-methyl-1,2,3,4-tetrahydropyridine (Exocyclic) | DFT (B3LYP/6-31G) | Gas Phase | +5.2 | <1% |

| This compound (Endocyclic) | DFT/PCM (Water) | Aqueous | 0.0 (Reference) | >98% |

| 2-Methylene-1-methyl-1,2,3,4-tetrahydropyridine (Exocyclic) | DFT/PCM (Water) | Aqueous | +4.5 | <2% |

Applications of 1 Methyl 1,2 Dihydropyridine in Organic Synthesis

As Chiral Building Blocks and Versatile Synthons

1,2-Dihydropyridines are valuable and reactive synthons, serving as crucial precursors for the synthesis of piperidines and pyridines, which are among the most prevalent structural components in pharmaceuticals. nih.govresearchgate.netnih.gov The development of catalytic enantioselective methods to produce structurally diverse chiral 1,2-dihydropyridines has made them highly desirable building blocks for asymmetric synthesis. researchgate.net

A flexible and modular strategy to access these chiral synthons involves an organocatalytic Mannich/Wittig/cycloisomerization sequence. nih.govresearchgate.net This method allows for the construction of enantioenriched 2-substituted, 2,3- or 2,6-cis-disubstituted, and 2,3,6-cis-trisubstituted piperidines from simple starting materials like N-Boc aldimines, aldehydes, and phosphoranes. nih.govresearchgate.net The resulting chiral 1,2-dihydropyridines can then be transformed into a variety of other complex molecules, including bridged rings through Diels-Alder reactions. researchgate.net

Furthermore, metal-free catalytic asymmetric allylic alkylation has been reported for constructing enantioenriched 1,2-dihydropyridines that incorporate adjacent quaternary and tertiary stereocenters. acs.org This highlights the role of the 1,2-dihydropyridine framework as a versatile synthon that can be functionalized to create complex stereochemical arrangements.

In the Synthesis of Complex Nitrogen-Containing Heterocyclic Scaffolds

The chemical reactivity of the 1,2-dihydropyridine ring system, characterized by its conjugated diene portion and enamine-like character, makes it an ideal starting point for the synthesis of various nitrogen-containing heterocycles.

1,2-Dihydropyridines are common and direct precursors for the synthesis of piperidines through reduction reactions, most notably catalytic hydrogenation. nih.govresearchgate.net This transformation is synthetically valuable as it converts a relatively planar dihydropyridine (B1217469) into a three-dimensional piperidine (B6355638) scaffold, a key motif in many biologically active molecules. The hydrogenation can be accomplished with high diastereoselectivity, allowing for precise control over the stereochemistry of the final product. nih.govnih.gov For instance, structurally diverse, enantioenriched 1,2-dihydropyridines can be readily converted to piperidines with one, two, or three stereocenters. nih.gov

| Precursor | Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Ref |

| N-Boc 2,3,6-trisubstituted 1,2-dihydropyridine | Pd/C or PtO₂·H₂O | N-Boc 2,3,6-cis-trisubstituted piperidine | 75–99% | 5:1 to >20:1 | nih.gov |

| N-Boc 2,6-disubstituted 1,2-dihydropyridine | Pt₂O | N-Boc 2,6-cis-disubstituted piperidine | 70–95% | 12:1 to >20:1 | nih.gov |

| N-Boc 2,3-disubstituted 1,2-dihydropyridine | Pt₂O | N-Boc 2,3-cis-disubstituted piperidine | 70–95% | 12:1 to >20:1 | nih.gov |

This table summarizes the catalytic hydrogenation of various substituted 1,2-dihydropyridines to their corresponding piperidine derivatives, highlighting the high yields and stereoselectivity of the process.

The conversion of 1,2-dihydropyridines to their corresponding aromatic pyridine (B92270) derivatives is achieved through oxidation. nih.gov This aromatization reaction is a fundamental transformation and is often the final step in multi-step pyridine synthesis methodologies. osti.gov Various oxidizing agents and conditions have been developed to efficiently carry out this conversion, offering chemists a range of options depending on the substrate's functional group tolerance and desired reaction conditions. wum.edu.pkresearchgate.net Methods range from using DMSO as both a solvent and catalyst to employing stronger reagents like nitric acid or heterogeneous systems. wum.edu.pkresearchgate.net

| Oxidizing Agent/System | Conditions | Yield | Ref |

| Dimethyl sulfoxide (B87167) (DMSO) | Solvent and catalyst | Moderate to Good | wum.edu.pk |

| Nitric Acid (few drops) | Not specified | Moderate to Good | wum.edu.pk |

| Calcium hypochlorite (B82951) (Bleaching powder) | Not specified | Moderate to Good (up to 64%) | wum.edu.pkresearchgate.net |

| Mg(HSO₄)₂ / NaNO₂ / wet SiO₂ | Room temperature | Moderate to Excellent | researchgate.net |

| Na(HSO₄)₂ / NaNO₂ / wet SiO₂ | Room temperature | Moderate to Excellent | researchgate.net |

This table presents various methods for the oxidation of dihydropyridines to pyridines, showcasing the diversity of reagents available for this aromatization reaction.

The 1,2-dihydropyridine scaffold is a key intermediate in the total synthesis of numerous complex alkaloids. nih.govresearchgate.netresearchgate.net Its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction, allows for the rapid construction of the polycyclic core structures found in many natural products.

A prominent example is the asymmetric total synthesis of the Lycopodium alkaloid (+)-luciduline. nih.gov A key feature of this synthetic route is a Fukuyama's Diels-Alder cycloaddition between a 1,2-dihydropyridine and acrolein, catalyzed by MacMillan's catalyst on a large scale. nih.gov This reaction efficiently constructs the core bicyclic system of the target molecule. Similarly, 1,2-dihydropyridine intermediates are crucial in synthetic approaches to other alkaloids like gephyrotoxin, which is isolated from the skins of tropical frogs. ic.ac.uknih.govpitt.edu These syntheses underscore the strategic importance of 1,2-dihydropyridines in providing access to biologically significant and structurally complex natural products. researchgate.net

As Hydride Donors and Reductants in Organic Transformations

Dihydropyridines, as analogues of the biological redox coenzyme NADH, are well-established as hydride donors in organic reductions. osti.gov While 1,4-dihydropyridines are more commonly studied, 1,2-dihydropyridine isomers also possess the ability to transfer a hydride ion (H⁻). Detailed thermodynamic and kinetic studies have compared the hydride-donating capabilities of these isomers.

Thermodynamic analysis reveals that hydride transfer from a 1,2-dihydropyridine is often more favorable (more exergonic) than from the corresponding 1,4-dihydroisomer. nih.gov However, the rate of reaction is typically much slower for the 1,2-isomer. nih.gov This kinetic difference is largely attributed to a more negative activation entropy for the hydride transfer from the 1,2-dihydropyridine. nih.gov Computational and experimental studies have quantified these properties, providing a basis for selecting the appropriate isomer for specific reduction applications. nih.govresearchgate.net

| Dihydropyridine Model | Isomer | Thermodynamic Driving Force (ΔG°(XH)) (kcal/mol) | Kinetic Intrinsic Barrier (ΔG≠XH/X) (kcal/mol) | Thermo-Kinetic Parameter (ΔG≠°) (kcal/mol) | Ref |

| PNAH | 1,2-DHP | 60.50 | 27.92 | 44.21 | nih.govresearchgate.net |

| PNAH | 1,4-DHP | 61.90 | 26.34 | 44.12 | nih.govresearchgate.net |

| HEH | 1,2-DHP | 63.40 | 31.68 | 47.54 | nih.govresearchgate.net |

| HEH | 1,4-DHP | 65.00 | 34.96 | 49.98 | nih.govresearchgate.net |

| PYH | 1,2-DHP | 69.90 | 33.06 | 51.48 | nih.govresearchgate.net |

| PYH | 1,4-DHP | 72.60 | 25.74 | 49.17 | nih.govresearchgate.net |

This table compares key thermodynamic and kinetic parameters for hydride donation from 1,2- and 1,4-dihydropyridine (B1200194) isomers of different model compounds (PNAH, HEH, PYH) in acetonitrile. A lower value generally indicates a better hydride-donating ability in that specific context.

Development of Functional Organic Materials and Probes

Beyond their role as synthetic intermediates, 1,2-dihydropyridine derivatives have been developed as core structures for functional organic materials, particularly fluorescent probes. nih.govnih.govacs.org New 1,2-DHP-based fluorophores have been designed and synthesized, exhibiting remarkable photophysical properties, including high fluorescence and large Stokes shifts. nih.govacs.org

These novel fluorophores have been successfully applied as mitochondrial staining agents in HeLa cells, demonstrating their utility in cellular imaging. nih.govacs.org Certain 1,2-DHP derivatives show absorption and emission maxima around 420 nm and 600 nm, respectively. acs.org The significant separation between these wavelengths (Stokes shift) is advantageous for fluorescence microscopy applications.

Furthermore, the fluorescence of these probes can be modulated by chemical modification, enabling their use as sensors for biological processes. For example, a phosphorylated analogue of a highly fluorescent 1,2-DHP exhibits significantly lower emission intensity. nih.govacs.org This property allows the modified compound to function as a bioprobe to detect the activity of protein tyrosine phosphatases, which would cleave the phosphate (B84403) group and restore the high fluorescence of the parent 1,2-DHP. nih.govacs.org The synthetic accessibility and potential for conjugation make the 1,2-dihydropyridine scaffold a promising platform for creating advanced fluorescent probes for various biological applications. nih.gov

Design and Synthesis of 1,2-Dihydropyridine-Based Fluorophores

The 1,2-dihydropyridine (1,2-DHP) scaffold has emerged as a valuable framework in the development of novel organic fluorophores. nih.gov The fluorescent properties of the related 1,4-dihydropyridines inspired investigations into 1,2-DHP derivatives for applications in biological imaging and sensing. nih.gov The design strategy often focuses on creating molecules with improved photophysical characteristics, such as large Stokes shifts and emission in the longer wavelength regions to minimize autofluorescence in biological systems. nih.gov

A successful approach involves a one-pot, four-component condensation reaction to synthesize a library of 1,2-DHP-based fluorophores. nih.govacs.org This multicomponent protocol offers a straightforward method for creating molecular diversity. acs.org The synthesis typically involves the reaction of a dienaminodioate, an aldehyde, and an in situ-generated hydrazone, mediated by an acid like trifluoroacetic acid. nih.govacs.org This methodology allows for the strategic placement of various aliphatic or aromatic groups on the 1,2-DHP core, enabling the fine-tuning of their photophysical properties. acs.org

Researchers have found that 1,2-DHPs featuring an extended N-benzylideneamine appendage exhibit particularly interesting properties, with absorption maxima around 420 nm and emission maxima near 600 nm, resulting in a significant Stokes shift. nih.govacs.org Certain derivatives have demonstrated high fluorescence and have been successfully applied as mitochondrial staining agents in HeLa cells. nih.govacs.org The development of these fluorophores highlights the potential of the 1,2-dihydropyridine core in creating sensitive probes for aqueous media and bioimaging. nih.gov

Table 1: Synthesis of 1,2-Dihydropyridine (1,2-DHP) Fluorophores via Four-Component Reaction nih.govacs.org

| Reactants | Catalyst/Mediator | Key Structural Feature | Yield |

|---|---|---|---|

| Dienaminodioate, Aldehydes, Hydrazone | Trifluoroacetic acid | Extended N-benzylideneamine appendage | 20-60% |

Contribution to Catalysis and Reaction Methodology Development

The 1,2-dihydropyridine framework is a significant heterocyclic motif that contributes to the development of new catalytic processes and reaction methodologies. While the related 1,4-dihydropyridines are famously synthesized via the Hantzsch reaction, methodologies have been developed to selectively produce the 1,2-DHP regioisomer. nih.govorganic-chemistry.org These synthetic routes are often multicomponent reactions, prized for their efficiency and atom economy. nih.govnih.gov For example, a one-pot multicomponent Hantzsch reaction has been developed to rapidly obtain unsymmetrical 1,2-dihydropyridines using a heterogenized phosphotungstic acid on alumina (B75360) support as a catalyst, achieving high yields in a short time. nih.gov

The reactivity of the 1,2-dihydropyridine ring makes it a versatile substrate for developing new catalytic transformations. A notable example is the nickel-catalyzed enantioselective 1,4-diboration of 1,2-dihydropyridines. acs.org This reaction proceeds with high regio- and diastereoselectivity using a monodentate chiral phosphine (B1218219) ligand. acs.org The resulting boron-containing piperidine derivatives can undergo further functionalization, such as regioselective allylic Suzuki–Miyaura cross-coupling, demonstrating a strategy for creating multiply substituted piperidines, which are common scaffolds in biologically active molecules. acs.org

Furthermore, 1,2-dihydropyridines serve as reactive dienes in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of 2-azabicyclo[2.2.2]oct-7-enes. mdpi.com They also participate in regiospecific 1,3-dipolar cycloaddition reactions. mdpi.com The development of methods for alkylation and acylation of 2-alkyl(phenyl)-1-lithio-1,2-dihydropyridines has also been investigated. mdpi.com The synthetic tunability and redox activity of dihydropyridinates (the deprotonated form) suggest a broad scope for their application in both organic synthesis and catalysis. nih.gov

Table 2: Catalytic and Methodological Applications Involving 1,2-Dihydropyridines

| Reaction Type | Catalyst/Reagent | Product/Application | Reference |

|---|---|---|---|

| Hantzsch Synthesis (1,2-DHP selective) | Phosphotungstic acid on alumina | Unsymmetrical 1,2-dihydropyridines | nih.gov |

| Enantioselective 1,4-diboration | Nickel catalyst with chiral phosphine ligand | Enantioenriched disubstituted piperidines | acs.org |

| [4+2] Cycloaddition | Maleic anhydride, dimethyl fumarate, etc. | 2-Azabicyclo[2.2.2]oct-7-enes | mdpi.com |

| Electrophilic Fluorination | Selectfluor® | Fluorinated 3,6-dihydropyridines | mdpi.com |

Future Research Directions in 1 Methyl 1,2 Dihydropyridine Chemistry

Advancements in Novel Stereoselective Synthetic Methodologies

The synthesis of enantioenriched piperidine (B6355638) derivatives, often accessed through 1,2-dihydropyridine intermediates, is of paramount importance. acs.orgacs.org Future research will undoubtedly focus on creating more versatile and powerful stereoselective methods for the synthesis of chiral 1,2-dihydropyridines, including 1-Methyl-1,2-dihydropyridine.

Key areas of advancement will include:

Organocatalysis: The use of chiral N-heterocyclic carbenes (NHCs) has shown promise in the nucleophilic dearomatization of pyridinium (B92312) salts to generate 1,4-dihydropyridines with high enantioselectivity. researchgate.net Future work will likely extend these and other organocatalytic strategies, such as those employing bis-cinchona catalysts or Takemoto's thiourea (B124793) catalysts, to the asymmetric synthesis of 1,2-dihydropyridine isomers with greater control and broader substrate scope. mdpi.com

Transition-Metal Catalysis: Nickel-catalyzed enantioselective reactions, such as the 1,4-diboration of 1,2-dihydropyridine, have been demonstrated to proceed with excellent regio- and diastereoselectivity using monodentate chiral phosphine (B1218219) ligands. acs.orgacs.org Future research will likely explore other transition metals and develop novel chiral ligands to catalyze a wider range of enantioselective transformations, including C-H functionalization and cross-coupling reactions directly on the dihydropyridine (B1217469) ring. auburn.edu Rhodium-catalyzed cascades are also a promising avenue for rapidly assembling these complex scaffolds. nih.gov

Chemoenzymatic Synthesis: Biocatalysts, particularly hydrolytic enzymes, offer a highly selective means to achieve the kinetic resolution of dihydropyridine derivatives. tandfonline.com The development of new enzymatic tools and the optimization of reaction conditions (e.g., temperature, co-solvents) will be crucial for overcoming the current limitations and expanding the utility of this green methodology for producing enantiopure 1,2-dihydropyridines. tandfonline.com

| Catalytic Approach | Catalyst/Ligand Example | Transformation | Selectivity Achieved |

| Transition-Metal | Nickel / Chiral Monodentate Phosphine | Enantioselective 1,4-diboration | Exclusive regio- and diastereoselectivity acs.orgacs.org |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Nucleophilic dearomatization of pyridiniums | High enantioselectivity (e.g., 85% ee) researchgate.net |

| Chemoenzymatic | Hydrolytic Enzymes (e.g., Lipases) | Kinetic resolution / Asymmetrization | Good to excellent enantioselectivities tandfonline.com |

Exploration of Undiscovered Reactivity Modes and Transformations

While 1,2-dihydropyridines are known to participate in reactions like cycloadditions and nucleophilic additions, their full reactive potential remains untapped. researchgate.net Future research is expected to uncover novel transformations by exploring their unique electronic and structural properties.

Photochemical Activation: Recent studies have shown that 4-alkyl-1,4-dihydropyridines can be directly photoexcited with visible light to generate C(sp³)-centered radicals without an external photocatalyst. d-nb.info This dual-reactivity profile, acting as both a strong reducing agent and a radical source, opens the door for new carbon-carbon bond-forming reactions. Exploring similar photochemical reactivity for this compound could lead to unprecedented transformations.

Dearomative Functionalization: The conversion of flat, aromatic pyridines into three-dimensional, highly substituted piperidines via dihydropyridine intermediates is a powerful synthetic strategy. acs.org Future work will focus on expanding the repertoire of dearomative functionalization reactions, such as carboamination and hydroarylation, to install multiple functional groups with high levels of control. acs.org

Sequential Alkylation/Addition: A recently developed sequence involving C-alkylation of 1,2-dihydropyridines followed by nucleophilic addition to the resulting iminium ion allows for the synthesis of piperidines with quaternary carbon centers. nih.gov Expanding the scope of both the electrophiles and nucleophiles in this sequence will provide access to previously unattainable substitution patterns. nih.gov The regioselective Suzuki–Miyaura cross-coupling of diborated intermediates further highlights the potential for sequential, controlled functionalization. acs.org

| Reactivity Mode | Description | Potential Transformation |

| Photochemical | Direct light absorption generates radicals from the dihydropyridine scaffold. | Catalyst-free, light-induced nickel-catalyzed cross-coupling reactions. d-nb.info |

| Dearomatization | Sequential functionalization of the diene system. | Enantioselective diboration followed by regioselective cross-coupling. acs.orgacs.org |

| Cycloaddition | Acting as a dienophile in Povarov-type or Diels-Alder reactions. | Stereospecific synthesis of fused heterocyclic systems like isoquinolino[1,2-f] frontiersin.orgresearchgate.netnaphthyridines. researchgate.netnih.gov |

Integration of Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.orgnih.gov Its integration into the study of this compound will accelerate discovery and innovation.

Mechanism Elucidation: DFT calculations are crucial for mapping reaction pathways, optimizing transition state structures, and calculating activation energy barriers. rsc.org This insight is vital for understanding chemoselectivity, such as the factors governing the formation of 1,2- versus 1,4-dihydropyridine (B1200194) isomers in Hantzsch-like reactions. rsc.orgrsc.org Future studies will employ more advanced computational models to rationalize the outcomes of complex catalytic cycles, including enantioselective processes. acs.org

Predictive Catalyst Design: By modeling the interactions between substrates, ligands, and metal centers, computational chemistry can guide the rational design of new catalysts. nih.gov Theoretical screening of chiral ligands for transition-metal catalysts or new organocatalyst architectures can predict which structures are most likely to afford high enantioselectivity, thereby reducing the need for extensive empirical screening.

Understanding Molecular Properties: Quantum chemical calculations can determine structural characteristics and electronic properties, such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). nih.gov These parameters can be correlated with the reactivity and potential applications of this compound derivatives, aiding in the design of molecules with specific desired properties. nih.govdntb.gov.ua

| Computational Method | Application in Dihydropyridine Chemistry | Research Finding / Goal |

| DFT (e.g., B3LYP, M062X) | Reaction Mechanism Studies | Elucidating transition states and energy barriers to predict chemoselectivity between 1,2- and 1,4-DHP products. rsc.orgrsc.org |

| DFT / Ab Initio | Molecular Property Calculation | Determining HOMO-LUMO gaps and MEP to correlate structure with biological activity or material properties. nih.govdntb.gov.ua |

| Molecular Dynamics | Protein-Ligand Interaction | Simulating the stability and binding interactions of dihydropyridine-based molecules in biological targets. nih.gov |

Emerging Applications in Materials Science

While dihydropyridines are well-established in medicinal chemistry, their potential in materials science is an emerging and largely unexplored frontier. The unique electronic structure of the conjugated diene system within the 1,2-dihydropyridine ring suggests that these compounds could possess interesting photophysical properties.

Future research directions include:

Fluorescent Materials: Certain dihydropyridine derivatives are known to exhibit fluorescence. researchgate.net A systematic investigation into the photophysical properties of this compound and its derivatives could lead to the development of novel fluorophores. Research will focus on tuning the emission wavelengths and quantum yields by modifying substituents on the dihydropyridine ring, with potential applications as biological probes or components in organic light-emitting diodes (OLEDs).

Conductive Polymers: The dihydropyridine nucleus could serve as a monomeric unit for the synthesis of novel conductive polymers. The nitrogen heteroatom and the conjugated system provide handles for polymerization and could impart unique electronic properties to the resulting materials.

Smart Materials: The reactivity of the dihydropyridine ring, particularly its ability to undergo oxidation to the corresponding pyridinium salt, could be exploited in the design of responsive or "smart" materials. This redox switching could be used to alter the optical or electronic properties of a material in response to a chemical or electrical stimulus.

Implementation of Sustainable and Green Chemistry Principles in Dihydropyridine Synthesis

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. Future research in this compound synthesis will be heavily influenced by the principles of green chemistry. frontiersin.org

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts, such as magnetic, silica, or zirconium-based systems, offers significant advantages over homogeneous catalysts in terms of separation and reuse. frontiersin.orgnih.gov Future work will focus on designing more robust and active heterogeneous catalysts for dihydropyridine synthesis. researchgate.net

Green Solvents and Solvent-Free Reactions: A major goal will be to replace traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or deep eutectic solvents. tandfonline.com Moreover, developing solvent-free reaction conditions, often facilitated by microwave irradiation or the use of solid catalysts, is a key objective to minimize waste and energy consumption. scirp.orgrsc.orgnih.gov

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Hantzsch reaction, are inherently green as they increase atom economy, reduce the number of synthetic steps, and minimize purification needs. frontiersin.orgacs.org The development of novel MCRs to access the 1,2-dihydropyridine core will be a significant area of future research, providing rapid access to molecular complexity from simple starting materials. frontiersin.orgnih.gov

| Green Chemistry Principle | Approach | Example |

| Catalysis | Use of reusable heterogeneous catalysts | Nanocrystalline copper(II) oxide or silica-supported catalysts for Hantzsch reaction. frontiersin.orgresearchgate.net |

| Alternative Solvents | Replacement of volatile organic compounds | Performing reactions in aqueous ethanol or under solvent-free conditions. frontiersin.orgtandfonline.com |

| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of dihydropyridines from aldehydes, β-ketoesters, and ammonia (B1221849) sources. nih.govacs.org |

| Energy Efficiency | Alternative Energy Sources | Use of microwave irradiation to accelerate reactions and reduce reaction times. rsc.org |

Q & A

What are the optimal synthetic routes for preparing 1-methyl-1,2-dihydropyridine derivatives with high regioselectivity?

Basic Research Question